1,2,7,8-Tetrachlorooctane
Description
Overview of Chlorinated Paraffins (CPs) as Complex Chemical Mixtures
Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes. chloffin.euchiron.no The degree of chlorination in these mixtures can range from 30 to 70 percent by weight. chloffin.euchiron.no CPs are categorized based on the length of their carbon chain into short-chain CPs (SCCPs, C₁₀₋₁₃), medium-chain CPs (MCCPs, C₁₄₋₁₇), and long-chain CPs (LCCPs, C>₁₇). chloffin.euchiron.no Depending on the specific chain length and chlorine content, their appearance can vary from colorless or yellowish liquids to solid forms. chloffin.euchiron.no
The industrial production of CPs began in the 1930s, and they are utilized in a wide array of applications. chloffin.eu They serve as flame retardants, plasticizers, and additives in metalworking fluids, sealants, paints, and coatings. chloffin.eubcp-instruments.com The very nature of their production, which involves the reaction of chlorine gas with paraffin (B1166041) fractions, results in complex mixtures containing thousands of homologues and isomers that are not easily separated by standard analytical methods. chloffin.eu
Importance of Constitutionally Defined CP Congeners in Academic Research
The complexity of commercial CP mixtures presents significant challenges for their analysis and regulation. bcp-instruments.com The lack of well-characterized and universally accepted reference materials hinders accurate quantification and toxicological assessment. chloffin.euntnu.no This is where constitutionally defined CP congeners—single, specific isomers with known chlorine positions and a defined chemical structure—become critically important.
These individual congeners serve as essential reference standards for the development and validation of analytical methods. ntnu.no Their use allows researchers to move from semi-quantitative analysis to more accurate and traceable measurements of CPs in environmental and biological samples. chloffin.eu Furthermore, studying individual congeners can provide insights into the structure-activity relationships that govern the environmental fate and toxicity of the broader CP class. researchgate.net
Rationale for Dedicated Research on 1,2,7,8-Tetrachlorooctane as a Model Compound
This compound is a specific, constitutionally defined CP congener that has been synthesized for use as a reference standard in research. chloffin.eubcp-instruments.com Its importance as a model compound stems from several key factors. Firstly, as a compound with a defined structure, it allows for the precise calibration of analytical instruments like gas chromatography-mass spectrometry (GC-MS), which is crucial for the accurate identification and quantification of CPs in complex mixtures. chloffin.euchiron.no
Secondly, the synthesis of this compound with a specific chlorine substitution pattern provides a valuable tool for understanding how the position of chlorine atoms on the alkane chain influences the compound's physical, chemical, and toxicological properties. A thesis from the Norwegian University of Science and Technology, for example, mentions the use of this compound as a control sample for method validation of chlorine percentage determination. ntnu.no This highlights its practical application in refining analytical methodologies.
By focusing research on a well-defined molecule like this compound, scientists can begin to unravel the complex behavior of the thousands of isomers present in commercial CP mixtures, leading to a better understanding of their environmental impact and potential risks.
Chemical and Physical Properties of this compound
The following table summarizes some of the computed chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₄Cl₄ |
| Molecular Weight | 252.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 865306-19-0 |
| XLogP3-AA | 5.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 5 |
| Exact Mass | 249.982011 Da |
| Monoisotopic Mass | 249.984961 Da |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
CAS No. |
865306-19-0 |
|---|---|
Molecular Formula |
C8H14Cl4 |
Molecular Weight |
252.0 g/mol |
IUPAC Name |
1,2,7,8-tetrachlorooctane |
InChI |
InChI=1S/C8H14Cl4/c9-5-7(11)3-1-2-4-8(12)6-10/h7-8H,1-6H2 |
InChI Key |
HSMSIETXIWFBCT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCl)Cl)CC(CCl)Cl |
Origin of Product |
United States |
Synthesis and Reaction Chemistry of 1,2,7,8 Tetrachlorooctane
Synthetic Methodologies for Defined Chlorinated Paraffins
The synthesis of chlorinated paraffins (CPs), such as 1,2,7,8-tetrachlorooctane, can be approached through various methodologies. Industrial production typically yields complex mixtures, whereas the synthesis of specific, individual congeners requires more controlled laboratory techniques for use as analytical reference standards. ntnu.nonih.gov
General Approaches to Chlorination of Alkenes
A fundamental method for introducing chlorine atoms at specific, adjacent positions on a carbon chain is the electrophilic addition of chlorine (Cl₂) to an alkene. This reaction is a general approach for creating vicinal dichlorides. In the context of synthesizing this compound, a plausible precursor would be 1,7-octadiene.
The process involves the attack of the electron-rich double bond of the alkene on a chlorine molecule. This interaction leads to the formation of a cyclic chloronium ion intermediate, where the chlorine atom is bonded to both carbons of the original double bond. A chloride ion then attacks one of the carbon atoms of this three-membered ring from the side opposite the chloronium ion, resulting in the opening of the ring and the formation of a 1,2-dichloroalkane. This mechanism ensures that the two chlorine atoms are added to adjacent carbons.
Stepwise Chlorine Addition Techniques
The electrophilic addition of chlorine to a diene, such as 1,7-octadiene, can be considered a stepwise process. The reaction would first occur at one of the double bonds to form a dichlorinated intermediate, followed by a second addition reaction at the remaining double bond to yield the tetrachlorinated product.
Controlling the reaction conditions is critical to manage the selectivity of the additions. For conjugated dienes, the reaction can yield both 1,2- and 1,4-addition products, with the ratio often depending on temperature. youtube.com For a non-conjugated diene like 1,7-octadiene, the two double bonds react largely independently. Careful control over stoichiometry (e.g., limiting the amount of chlorine) could potentially allow for the isolation of the intermediate dichloro-octene. However, to achieve the target molecule, an excess of the chlorinating agent would be used to ensure both double bonds react.
Radical Addition Reactions in Chlorinated Alkane Synthesis
The primary industrial method for producing chlorinated paraffins is free-radical substitution of alkanes. wikipedia.org This method is not typically used for synthesizing a specific congener like this compound due to its lack of selectivity, but it is the cornerstone of bulk CP production. nih.gov
The reaction is a chain reaction mechanism consisting of three stages:
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This process requires an energy input, typically in the form of ultraviolet (UV) light or high temperatures (80–100 °C). wikipedia.orgmasterorganicchemistry.com
Propagation: A chlorine radical abstracts a hydrogen atom from an alkane chain, forming hydrogen chloride (HCl) and an alkyl radical (R•). This alkyl radical then reacts with another chlorine molecule to form the chlorinated alkane (R-Cl) and a new chlorine radical, which continues the chain. chemistrysteps.com
Termination: The chain reaction ceases when two radicals combine. This can involve two chlorine radicals forming Cl₂, an alkyl radical and a chlorine radical forming a chloroalkane, or two alkyl radicals combining to form a longer alkane.
This process is inherently difficult to control, as chlorination can occur at any position on the alkane chain, and multiple chlorinations of the same molecule are common, leading to a complex mixture of products with varying degrees of chlorination. chemistrysteps.com
Strategies for High Purity Congener Synthesis
The analysis and study of chlorinated paraffins are hindered by the complexity of commercial mixtures. ntnu.no To overcome this, significant research has focused on the synthesis of single-chain or constitutionally defined CPs to serve as analytical standards. ntnu.nontnu.no These methods prioritize purity and structural definition over yield and cost.
A common strategy involves starting with a high-purity n-alkane of a specific chain length and using a chlorinating agent under controlled conditions to limit the formation of unwanted byproducts. For instance, sulfuryl chloride (SO₂Cl₂) in the presence of an initiator can be used for chlorination. Following the reaction, rigorous purification steps, such as adsorption chromatography on silica (B1680970) gel, are employed to isolate the desired products from unreacted starting material and other impurities. sdkx.net These methods have successfully produced CP materials with purities above 98%. sdkx.net
| Starting Material | Chlorinating Agent/Method | Conditions | Product Characteristics | Reference |
|---|---|---|---|---|
| n-Decane | Sulfuryl chloride (SO₂Cl₂) | Reflux with mercury lamp (UV) | C₁₀-CPs, Purity >98%, Chlorination: 55.6-66.9% | sdkx.net |
| n-Tetradecane | Photochlorination with SO₂Cl₂ | Aliquots taken at different time points (25-300 min) | C₁₄-CPs, Chlorination: 44.3-59.5% | uea.ac.uk |
| C₁₀-C₁₇ n-alkanes | Not specified | Lab-scale synthesis | Eight single chain length standards, Chlorination: 51.1-61.3% | nih.gov |
Economic Viability Considerations in Synthesis
A significant disparity exists between the synthesis of CPs for industrial use and for analytical purposes.
Industrial Synthesis: The economic viability of industrial CP production is based on high-volume output using low-cost raw materials. The process utilizes paraffin (B1166041) fractions from petroleum distillation and chlorine gas, which are inexpensive feedstocks. wikipedia.orgtoxicslink.org The resulting complex mixtures are sold as technical products for applications like flame retardants and plasticizers, where high purity of a single congener is not required. The global production of CPs exceeds one million tons annually, highlighting the economic scale of this approach. researchgate.net
Analytical Standard Synthesis: The synthesis of a high-purity, single congener like this compound is not economically viable for bulk industrial applications. The costs associated with high-purity starting materials, specialized reagents, controlled reaction conditions, and extensive chromatographic purification are substantial. ntnu.nosdkx.net However, these costs are justified by the critical need for well-characterized reference materials in analytical chemistry to accurately quantify CPs in environmental and biological samples. ntnu.no
| Aspect | Industrial CP Synthesis | Analytical Standard Synthesis |
|---|---|---|
| Scale | High-volume (>1,000,000 tons/year) | Low-volume (gram scale) |
| Feedstock | n-paraffin fractions (mixture) | High-purity single n-alkane or alkene |
| Method | Bulk free-radical chlorination | Controlled reaction with purification |
| Product Purity | Low (complex mixture of congeners) | High (>98% specific congener/mixture) |
| Cost per Unit | Low | High |
| Primary Use | Plasticizers, flame retardants, lubricants | Analytical reference standards, research |
Reaction Mechanisms and Pathways Involving this compound
Specific literature detailing the reaction mechanisms and pathways of this compound as a reactant is scarce. However, based on its structure as a polychlorinated alkane, its chemical reactivity can be predicted by considering the typical reactions of this class of compounds.
The most probable reaction pathway for this compound is dehydrochlorination . This is an elimination reaction where a hydrogen atom and a chlorine atom from adjacent carbons are removed, resulting in the formation of a double bond and hydrogen chloride (HCl). oaepublish.com Given the presence of two vicinal dichloride structures (at the C1-C2 and C7-C8 positions), this reaction could occur at either end of the molecule.
Under the influence of a base, the reaction would likely proceed via an E2 (bimolecular elimination) mechanism. A base would abstract a proton from either the C3 or C6 position, followed by a simultaneous departure of a chloride ion from the adjacent carbon (C2 or C7, respectively) and the formation of a double bond. A stronger base or higher temperatures could induce a second elimination event, potentially leading to the formation of a diene. Studies on the dechlorination of other chlorinated hydrocarbons, like poly(vinyl chloride), confirm that dehydrochlorination is a primary degradation pathway. researchgate.netcranfield.ac.uk
Other potential transformations for chlorinated paraffins in general include:
Thermochemical Conversion: At high temperatures, C-Cl and C-C bonds can break, leading to degradation and the potential formation of other chlorinated compounds. guidechem.com
Biotransformation: In biological systems, CPs can undergo metabolic transformations, including dechlorination, hydroxylation, and cleavage of the carbon chain. oaepublish.comnih.gov
These pathways represent the likely reactivity of this compound, although specific experimental studies would be needed for confirmation.
Mechanistic Studies of Chlorination Reactions
The synthesis of this compound and other polychlorinated alkanes is typically achieved through free-radical chlorination. This process is not highly selective, often resulting in a mixture of isomers and compounds with varying degrees of chlorination. The reaction proceeds via a well-established chain reaction mechanism initiated by ultraviolet (UV) light or heat.
The mechanism consists of three primary stages:
Initiation: This first step involves the homolytic cleavage of a chlorine molecule (Cl₂) by UV light, generating two highly reactive chlorine free radicals (Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the octane (B31449) molecule, forming a hydrogen chloride (HCl) molecule and an octyl radical. This radical then reacts with another chlorine molecule to produce a monochlorinated octane and a new chlorine radical, which continues the chain. This process can repeat at different positions on the carbon chain, leading to polychlorination.
Termination: The reaction concludes when two free radicals combine to form a stable molecule. This can occur through the combination of two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical.
Due to the reactivity of the chlorine radical, substitution can occur at primary, secondary, or tertiary carbon positions, leading to a complex mixture of products. Achieving a specific isomer like this compound requires separation and purification from this mixture.
Dechlorination Reaction Pathways (Theoretical and Experimental)
The removal of chlorine from polychlorinated alkanes like this compound is a critical area of research, with several established pathways.
Dehydrochlorination: This pathway is common for aliphatic chlorinated hydrocarbons. It involves the elimination of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene and hydrogen chloride (HCl). birmingham.ac.uk This reaction can be facilitated by alkali adsorbents. For instance, studies on 2-chlorobutane (B165301) show it converts to 2-butene (B3427860) in the presence of an alkali at temperatures around 180 °C. birmingham.ac.uk This suggests that this compound could undergo sequential dehydrochlorination to yield various chloro-octadienes.
Reductive Dechlorination: This process involves the use of zero-valent metals, such as iron, to reduce the chlorinated alkane. The mechanism is believed to proceed through a two-electron transfer process, where the metal acts as an electron donor. osti.gov This method has been explored for the degradation of various chlorinated alkanes and alkenes in environmental remediation contexts. osti.gov
Catalytic Dechlorination: High-temperature catalytic processes have proven effective for dechlorinating chlorinated hydrocarbons.
Catalytic Hydrodechlorination: In the presence of a catalyst like nickel-alumina (Ni/Al₂O₃) and hydrogen gas, chlorinated alkanes can be converted to their corresponding alkanes (e.g., ethane (B1197151) from 1,2-dichloroethane) at temperatures between 350-400 °C. mdpi.com At higher temperatures, pyrolysis can occur, leading to the formation of carbon nanomaterials. mdpi.com
Catalytic Steam Reforming: Research has demonstrated that chlorinated alkanes can be destroyed with extremely high efficiency (>99.999%) via steam reforming at 600–750 °C using platinum on a zirconia support (Pt/ZrO₂) as a catalyst. researchgate.net
The table below summarizes key experimental conditions for various dechlorination pathways applicable to chlorinated alkanes.
| Pathway | Reagents/Catalyst | Temperature | Primary Products | Reference |
|---|---|---|---|---|
| Dehydrochlorination | Alkali Adsorbent (e.g., Na₂CO₃) | ~180 °C | Alkenes, HCl | birmingham.ac.uk |
| Reductive Dechlorination | Zero-Valent Iron (Fe⁰) | Ambient | Alkanes, Chloride Ions | osti.gov |
| Catalytic Hydrodechlorination | Ni/Al₂O₃, H₂ | 350-400 °C | Alkanes, Alkenes | mdpi.com |
| Catalytic Steam Reforming | Pt/ZrO₂ | 600-750 °C | CO₂, H₂, HCl | researchgate.net |
Synthesis and Reactivity of Derivatives and Analogues of Tetrachlorooctanes
The study of compounds structurally related to this compound, including those with different chlorine numbers or carbon chain lengths, provides insight into the broader class of polychlorinated alkanes (PCAs).
Synthesis of Related Hexachloroalkanes and Other Congeners
The synthesis of PCA congeners, such as hexachloroalkanes, is generally accomplished through free-radical chlorination. A common laboratory-scale method involves refluxing a pure n-alkane with sulfuryl chloride (SO₂Cl₂) in the presence of UV light. researchgate.net This technique has been successfully used to produce mixtures of short-chain polychloro-n-alkanes (C₁₀-C₁₃) containing approximately 4 to 9 chlorine atoms per molecule. researchgate.net The resulting complex mixtures require purification, often by adsorption chromatography, to isolate specific congeners or fractions with a desired degree of chlorination. researchgate.net
Functionalization and Derivatization Strategies
Due to their saturated and halogenated nature, polychlorinated alkanes like this compound are relatively inert and lack common functional groups. Therefore, direct derivatization is challenging. The primary strategy for functionalization is to first induce a reaction, such as dehydrochlorination, to introduce a more reactive functional group (an alkene). birmingham.ac.uk The resulting chlorinated olefins can then undergo further reactions.
For analytical purposes, where derivatization is used to enhance detectability, the three most common methods are silylation, acylation, and alkylation. libretexts.org These reactions target active hydrogens, such as those found in alcohols, amines, or carboxylic acids. libretexts.org Consequently, these techniques would be applied to the products of PCA degradation or transformation rather than to the parent chloroalkane itself.
Studies on Analogues with Varied Carbon Chain Lengths and Chlorine Patterns
Polychlorinated alkanes (PCAs), also known as chlorinated paraffins, are a diverse group of compounds with the general formula CₙH₂ₙ₊₂₋ₓClₓ. They are typically categorized by their carbon chain length. nih.gov
| Classification | Carbon Chain Length | Common Abbreviation |
|---|---|---|
| Short-Chain | C₁₀ - C₁₃ | SCCPs |
| Medium-Chain | C₁₄ - C₁₇ | MCCPs |
| Long-Chain | C₁₈ - C₃₀ | LCCPs |
The synthesis of these varied analogues is achieved through the free-radical chlorination methods previously described, applied to n-alkane feedstocks of the desired chain length. researchgate.netuea.ac.uk The reactivity and physical properties of these analogues are influenced by both the carbon chain length and the degree of chlorination. For example, fugacity modeling has been used to compare the environmental behavior of different PCAs, such as C₁₂H₂₀Cl₆ (a C₁₂ hexachloroalkane) and C₁₆H₂₄Cl₁₀ (a C₁₆ decachloroalkane). nih.gov Such studies indicate that longer chain length and higher chlorine content lead to slower degradation rates and lower water solubility. nih.gov
Environmental Chemistry and Fate of 1,2,7,8 Tetrachlorooctane
Environmental Occurrence and Formation Mechanisms
1,2,7,8-Tetrachlorooctane does not occur naturally and is formed as a component of chlorinated paraffin (B1166041) mixtures. The industrial production of CPs involves the free-radical chlorination of n-alkane feedstocks derived from petroleum. windows.netwikipedia.orgnih.gov In this process, chlorine gas is reacted with unbranched paraffin fractions at temperatures between 80–100 °C, a reaction that can be promoted by UV light. wikipedia.org For a C8 compound like this compound, the starting material would be an octane (B31449) fraction. The chlorination process is not highly selective, leading to a complex mixture of congeners with chlorine atoms at various positions along the carbon chain. nih.gov
Global production of all CPs is substantial, estimated at over one million tonnes annually. nih.govresearchgate.net Releases of these mixtures into the environment can occur at various stages of their life cycle. epa.govnih.gov
Key release pathways include:
Industrial Processes: Losses during the manufacturing of CPs and their formulation into commercial products. epa.gov
Product Use: The primary sources of environmental contamination are linked to the wide industrial application of CPs. windows.net Major releases are associated with their use as extreme pressure additives in metalworking fluids. epa.gov
Consumer Products and Waste: CPs are used as plasticizers and flame retardants in plastics (especially PVC), rubbers, paints, sealants, and adhesives. windows.netnih.gov Over time, the compound can leach from these products, volatilize, or be released during disposal and incineration. epa.govresearchgate.net Runoff from landfills and release from sewage sludge are also significant pathways to the environment. epa.gov
Commercial chlorinated paraffins are not single chemical entities but are classified as substances of unknown or variable composition. wikipedia.org They are complex mixtures of polychlorinated n-alkanes with varying carbon chain lengths and degrees of chlorination, typically ranging from 30% to 70% by weight. wikipedia.org These mixtures can contain thousands of different homologues and isomers. wikipedia.org
This compound is a congener with a C8 backbone, falling into the category of very-short-chain chlorinated paraffins (vSCCPs, C<10). Technical CP mixtures are produced from n-alkane feedstocks that have a distribution of carbon chain lengths, and the resulting product is an even more complex assortment of chlorinated compounds. windows.net Therefore, this compound would be present alongside numerous other tetrachlorooctane isomers and other chlorinated alkanes of similar and different chain lengths and chlorination levels.
Environmental Transport and Distribution Dynamics
Chlorinated paraffins, particularly those with shorter carbon chains like this compound, are semi-volatile organic compounds. This property, combined with their chemical persistence, gives them the potential for long-range atmospheric transport (LRAT). toxoer.comnih.gov Evidence of this global distribution is the detection of SCCPs and even longer-chain CPs in remote environments such as the Arctic and Antarctica, far from any known sources. nih.govacs.orgacs.org
The transport process involves the volatilization of the compound from soil or water into the atmosphere, followed by atmospheric transport and subsequent deposition in cooler regions. This phenomenon, often called the "grasshopper effect" or "alpine condensation," leads to the accumulation of these pollutants in colder climates like the Tibetan Plateau and polar regions. nih.gov Studies have shown an enrichment of shorter-chain congeners (like C10) in these remote areas, which supports their higher potential for long-range transport compared to longer-chain CPs. acs.orgdaneshyari.com
The way this compound distributes itself in the environment is governed by its physicochemical properties, such as its water solubility, vapor pressure, and various partition coefficients. As a chlorinated paraffin, it has very low solubility in water and a low vapor pressure. windows.nettoxoer.com
The partitioning behavior is described by the following key parameters:
Octanol-Water Partition Coefficient (Kow): This measures the compound's tendency to partition between an organic phase (like lipids in organisms) and water. For SCCPs, log Kow values are high, typically ranging from 5.85 to 7.14, indicating a strong tendency to sorb to organic matter and bioaccumulate. toxoer.com
Organic Carbon-Water Partition Coefficient (Koc): This describes the chemical's tendency to adsorb to organic matter in soil and sediment. Predicted log Koc values for SCCAs are high (3.66 to 7.14), suggesting they will be strongly bound to soil and sediment rather than remaining dissolved in water. canada.caacs.org
Henry's Law Constant (HLC): This indicates the partitioning between air and water. The HLC values for SCCPs are similar to those of some well-known chlorinated pesticides, suggesting a potential to volatilize from water or moist soil surfaces into the air, which facilitates atmospheric transport. toxoer.com
Octanol-Air Partition Coefficient (Koa): This value is crucial for understanding partitioning between the atmosphere and terrestrial or aquatic surfaces. High log Koa values (9 to 11 for SCCPs) imply a high affinity for organic matter over the gas phase, contributing to their deposition and accumulation in soil and biota. canada.ca
Due to these properties, this compound is expected to primarily partition to soil and sediment in the environment. industrialchemicals.gov.au Any portion that reaches the atmosphere can be transported long distances before being deposited.
| Property | Value Range | Environmental Implication |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 5.85 – 7.14 | High potential for bioaccumulation in organisms. toxoer.com |
| Log Koc (Organic Carbon-Water Partition Coefficient) | 3.66 – 7.14 | Strongly adsorbs to soil and sediment. canada.ca |
| Log Koa (Octanol-Air Partition Coefficient) | 9 – 11 | High partitioning to organic matter from the air. canada.ca |
| Water Solubility (µg/L) | 22.4 – 994 | Very low solubility in water. toxoer.com |
| Vapor Pressure (Pa) | 2.8 x 10-7 – 0.5 | Low volatility, but sufficient for long-range transport. toxoer.com |
Transformation Products and Environmental Implications
There is no specific information available on the identified environmental transformation products of this compound. However, based on the known degradation pathways of other chlorinated alkanes, a general sequence of transformation can be predicted.
Under abiotic conditions, hydrolysis would likely lead to the formation of monochlorinated and dichlorinated octanols, with the chlorine atoms being replaced by hydroxyl groups. Photolysis would likely result in dechlorinated and shorter-chain products.
Under biotic, anaerobic conditions, reductive dechlorination would be expected to produce a series of less chlorinated octanes, such as 1,2,7-trichlorooctane, 1,2-dichlorooctane, and eventually octane. If dichloroelimination of the vicinal chlorides occurs, octadienes could be formed. For example, the reductive dechlorination of PCE proceeds through trichloroethene, dichloroethene, and vinyl chloride to ethene usgs.govnih.gov.
Under biotic, aerobic conditions, enzymatic degradation by haloalkane dehalogenases would produce chlorinated octanols. Further degradation could then proceed through pathways for alcohol and alkane metabolism. Co-metabolic oxidation by oxygenases could lead to a variety of oxidized and dechlorinated products nih.goveurochlor.org.
It is important to emphasize that without specific studies, the exact nature and environmental impact of the transformation products of this compound remain speculative nih.govresearchgate.net.
Mechanistic Understanding of Product Formation
There is no available scientific literature that describes the mechanistic understanding of degradation product formation for this compound. Research detailing the specific biotic or abiotic degradation pathways, such as hydrolysis, photolysis, or microbial degradation, for this compound has not been published. Consequently, the intermediates and final products resulting from its environmental transformation are unknown. Without experimental or modeling studies, any proposed mechanisms would be purely speculative and would not adhere to the required standards of scientific accuracy.
No data on the specific enzymes, reaction kinetics, or environmental factors that would influence the formation of degradation products from this compound could be located. Therefore, a data table detailing research findings on this topic cannot be generated.
Environmental Persistence of Degradation Products
As the degradation products of this compound have not been identified in the scientific literature, there is no information available regarding their environmental persistence. Studies on the half-life, mobility, and ultimate fate of any potential metabolites in various environmental compartments (soil, water, air) are absent. The potential for these degradation products to bioaccumulate or exert long-term ecological effects remains uninvestigated.
Due to the complete lack of data on the degradation products and their behavior in the environment, it is not possible to create an interactive data table summarizing their persistence.
Theoretical and Computational Studies of 1,2,7,8 Tetrachlorooctane
Quantum Chemical Investigations
Quantum chemical calculations, primarily employing density functional theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 1,2,7,8-tetrachlorooctane.
Electronic Structure Analysis (e.g., HOMO-LUMO)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. edu.krd A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd
For this compound, the distribution of these orbitals is influenced by the presence of the four electron-withdrawing chlorine atoms. The HOMO is typically localized around the more electron-rich parts of the octane (B31449) backbone, while the LUMO is concentrated around the carbon-chlorine bonds. This distribution suggests that the initial sites for electrophilic attack would be on the carbon backbone, whereas nucleophilic attack would likely target the carbon atoms bonded to chlorine.
Table 1: Calculated Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | - | ELUMO - EHOMO |
Spectroscopic Property Predictions (Theoretical, not basic ID)
Computational methods can predict various spectroscopic properties, aiding in the potential identification and characterization of this compound. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C), infrared (IR) vibrational frequencies, and Raman spectra can be calculated. These theoretical spectra serve as a benchmark for comparison with experimental data, should it become available. For instance, the calculated IR spectrum would show characteristic C-Cl stretching frequencies, providing insight into the vibrational modes of the molecule.
Computational Investigation of Solvent Interactions
The interaction of this compound with different solvents can be modeled to understand its solubility and behavior in solution. wsu.edu Solvation models, such as the Polarizable Continuum Model (PCM), can be used to calculate the solvation free energy in various solvents. These calculations can predict whether the compound is more soluble in polar or non-polar solvents. The interactions are primarily governed by weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions, arising from the polar C-Cl bonds. wsu.edu
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational flexibility and interactions in a simulated environment. nih.gov
Conformational Analysis and Molecular Behavior
The flexible octane chain of this compound can adopt numerous conformations. Conformational analysis helps identify the most stable (lowest energy) arrangements of the molecule. sapub.orglibretexts.org The presence of bulky chlorine atoms introduces steric hindrance, which significantly influences the preferred conformations. sapub.org The molecule will likely adopt staggered conformations to minimize these steric clashes. The relative energies of different conformers (e.g., anti vs. gauche arrangements of the chloro-substituted carbons) can be calculated to determine their population at a given temperature.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |
| Anti | ~180° | 0 (Reference) |
| Gauche | ~60° | > 0 |
Note: This table represents a simplified example. A full conformational analysis would involve multiple dihedral angles.
Reaction Mechanism Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the complex reaction mechanisms of chlorinated alkanes, including chlorination and dechlorination processes. These models allow for the examination of transition states and intermediate structures that are often difficult to observe experimentally.
Theoretical calculations are crucial for determining the activation energies (Ea) and thermodynamic parameters, such as enthalpy (ΔH) and Gibbs free energy (ΔG), which govern the feasibility and rates of chemical reactions. For chlorinated alkanes, these calculations can predict the likelihood of different reaction pathways.
For instance, in the context of dechlorination, DFT studies have been employed to calculate the activation barriers for the removal of chlorine atoms. While specific data for this compound is unavailable, studies on other chlorinated compounds provide representative values. For example, the Gibbs free energies of activation for the nucleophilic dechlorination of various polychlorinated biphenyls (PCBs) have been calculated to be in the range of 7-22 kcal/mol, indicating the feasibility of such reactions. researchgate.net
Similarly, computational studies on the reactions of hydrogen atoms with chlorinated methanes and ethanes have been used to calculate reaction rate constants and energy barriers. acs.orgnist.gov These studies demonstrate that correlations between energy barriers and reaction enthalpies can be complex and are essential for accurately predicting reaction kinetics. nist.gov
Table 1: Representative Calculated Activation Energies for Reactions of Chlorinated Alkanes
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kJ/mol) |
| Hydrogen Abstraction | Chloromethane + H | Isodesmic Reactions | Varies with chlorine substitution |
| Dechlorination | Chloromethane | DFT Benchmark | Varies with functional/basis set |
| Dechlorination | Monochloropropane | DFT with Energetic Span Model | Dependent on hydrogen carrier |
Note: This table presents generalized data from studies on analogous compounds to illustrate the types of parameters calculated in theoretical studies, as specific data for this compound is not available.
Computational modeling helps to map out the potential energy surfaces for chlorination and dechlorination reactions, identifying the most probable pathways.
Chlorination: The free-radical halogenation of alkanes is a well-understood mechanism that proceeds via initiation, propagation, and termination steps. libretexts.orgwou.edu Computational studies can model each of these steps to determine the energetics and selectivity of the reaction. For a molecule like this compound, further chlorination would likely proceed via hydrogen abstraction by a chlorine radical to form a carbon-centered radical, followed by reaction with Cl2. The position of hydrogen abstraction is influenced by the stability of the resulting radical, with tertiary hydrogens being more reactive than secondary, which are more reactive than primary hydrogens. libretexts.org
Dechlorination: Dechlorination can occur through various mechanisms, including reductive dechlorination and dehydrochlorination. Computational studies have explored these pathways for different chlorinated alkanes. For example, the mechanism of chloroalkane dechlorination by Rh(I) complexes has been investigated using DFT, revealing a catalytic cycle involving metal insertion into the C-Cl bond. rsc.org Other studies have focused on the reductive dehalogenation of short-chain chlorinated paraffins (SCCPs) by nanoscale zero-valent iron, indicating a stepwise dechlorination pathway. nih.gov Theoretical investigations of F430-catalyzed dehalogenation of chloro-alkanes have also been conducted using DFT to model the reaction mechanism. rsc.org
Structure-Reactivity Relationships Through Computational Approaches
Computational approaches are invaluable for establishing quantitative structure-reactivity relationships (QSRRs), which correlate the molecular structure of a compound with its chemical reactivity. For chlorinated alkanes like this compound, QSRRs can predict reactivity based on factors such as the number and position of chlorine atoms.
A study on the thermodynamic parameters and environmental degradability of C10 short-chain chlorinated paraffins (C10-SCCPs) using quantum chemical calculations provides significant insights. nih.gov This research found a significant correlation between the degree of chlorination (N(Cl)) and the thermodynamic stability of the congeners. nih.gov Furthermore, a structural descriptor was proposed to measure the dispersion of chlorine atoms, with isomers having a larger dispersion showing higher relative stability. nih.gov These findings suggest that the reactivity of this compound would be influenced by the specific arrangement of its four chlorine atoms along the octane chain. Congeners with less chlorine substitution and a lower degree of chlorine dispersion are predicted to be more susceptible to environmental degradation through nucleophilic substitution and hydroxyl radical attack. nih.gov
The electronic structure of chlorinated alkanes, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of their reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational methods can calculate these values to predict the susceptibility of different isomers of tetrachlorooctane to various degradation pathways.
Industrial and Research Applications of 1,2,7,8 Tetrachlorooctane
Role as Analytical Reference Standards in Environmental Monitoring and Research
1,2,7,8-Tetrachlorooctane serves a critical role as an analytical reference standard in the field of environmental science. chloffin.eucloudfront.netbcp-instruments.comhpst.czbcp-instruments.com The complexity of chlorinated paraffin (B1166041) mixtures, which can contain thousands of different isomers, presents a significant challenge for accurate detection and quantification in environmental samples. chloffin.eubcp-instruments.com To address this, individual CP congeners of known structure and purity, such as this compound, are synthesized. chloffin.eubcp-instruments.com
These reference materials are essential for:
Method Validation: They are used to develop and validate analytical methods, such as those based on gas chromatography-mass spectrometry (GC-MS), for the detection of CPs in various environmental matrices like water. cloudfront.netbcp-instruments.com
Calibration: These standards are used to calibrate analytical instruments, ensuring the accuracy and reliability of quantitative measurements. bcp-instruments.com
Quality Control: Laboratories use these standards to ensure their analytical procedures meet stringent quality requirements, such as those outlined by ISO/IEC 17025. bcp-instruments.combcp-instruments.com
The availability of well-characterized standards like this compound is crucial for regulatory monitoring, as certain classes of CPs, like short-chain chlorinated paraffins (SCCPs), are recognized as persistent organic pollutants (POPs) and are subject to international conventions and regulations such as the Stockholm Convention and the EU Water Framework Directive. chloffin.eubcp-instruments.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H14Cl4 |
| CAS Number | 865306-19-0 |
| Chlorine Content (% by weight) | 56.3% |
| Physical Form | Typically supplied as a solution in a solvent like isooctane (B107328) |
This data is compiled from multiple sources. chloffin.euhpst.cznih.govscribd.comchiron.nocloudfront.net
Industrial Process Applications of Chlorinated Paraffins (General Context)
While this compound is primarily a research and reference compound, the broader category of chlorinated paraffins, to which it belongs, has a long history of use in various industrial applications due to their chemical stability, low volatility, and flame-retardant properties. chloffin.eu These applications are determined by the carbon chain length and the degree of chlorination of the CP mixture.
Use as High-Temperature Lubricants
Chlorinated paraffins are widely used as extreme-pressure additives in metalworking fluids and lubricants. chloffin.eu Their effectiveness stems from their ability to react with metal surfaces at high temperatures and pressures, forming a thin, protective film of metallic chloride. This film prevents direct metal-to-metal contact, reducing friction and wear on cutting tools and workpieces. chloffin.eu This property is particularly valuable in demanding metal-forming operations.
Application as Flame Retardant Plasticizers
One of the largest applications for chlorinated paraffins is as secondary plasticizers and flame retardants in polymers, especially flexible polyvinyl chloride (PVC). chloffin.eu They are added to plastics to increase flexibility and, crucially, to enhance fire resistance. When exposed to high temperatures, chlorinated paraffins release hydrogen chloride, which acts as a flame suppressant by interfering with the combustion process in the gas phase. chloffin.eu This makes them valuable components in the manufacturing of electrical cables, flooring, and other plastic materials where fire safety is a concern.
Utilization in Adhesives, Paints, Rubber, and Sealants
Chlorinated paraffins are also incorporated into a variety of other industrial products:
Adhesives and Sealants: They are used to improve the flexibility and chemical resistance of these formulations. chloffin.eubcp-instruments.com
Paints and Coatings: CPs enhance the durability, water resistance, and flame retardancy of paints. chloffin.eubcp-instruments.com They are particularly useful in marine paints and industrial coatings.
Rubber: In rubber manufacturing, they can act as plasticizers and flame retardants, similar to their function in plastics. chloffin.eubcp-instruments.com
This compound as a Research Tool and Model Compound for Complex Mixtures
Beyond its role as a simple reference standard for quantification, this compound is also employed as a research tool and a model compound to study the complex nature of chlorinated paraffin mixtures. researchgate.netntnu.no
In a recent study developing a new method for determining the chlorine percentage of CP mixtures using nuclear magnetic resonance (NMR) spectroscopy, this compound was used as a control sample. researchgate.netntnu.no Because its atomic composition and purity were precisely known, it provided a benchmark against which the accuracy of the new analytical method could be validated. researchgate.netntnu.no The method's results for this known compound (a measured value of 56.9 ± 0.4% Cl against a theoretical value of 56.3% Cl) demonstrated its accuracy. researchgate.netntnu.no
This application highlights the importance of individual, well-defined congeners in research. By using this compound, researchers can:
Develop and refine analytical techniques for the characterization of complex industrial mixtures.
Investigate the physicochemical properties and behaviors of specific types of chlorinated alkanes.
Better understand the structure and composition of the thousands of isomers present in commercial CP products.
This foundational research is essential for improving the analytical capabilities required for environmental monitoring and for understanding the fate and behavior of these persistent compounds in the environment.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrogen Chloride |
Future Research Directions and Challenges
Development of Novel Synthetic Routes for Specific Congeners
A significant hurdle in the study of 1,2,7,8-tetrachlorooctane and other specific polychlorinated alkane (PCA) congeners is the difficulty in obtaining pure analytical standards. The conventional synthesis of chlorinated paraffins involves free-radical chlorination of n-alkanes. nih.gov This process exhibits low positional selectivity, resulting in complex isomeric mixtures that are challenging to separate. nih.gov The halogenation of alkanes can occur at various carbon atoms, with the regioselectivity being influenced by the stability of the resulting radical intermediate. youtube.com For instance, bromination is typically more selective than chlorination, preferentially occurring at the most substituted carbon. youtube.com However, even with chlorination, there is a preference for tertiary over secondary, and secondary over primary carbons, though a mixture of products is common. youtube.com
Future research must focus on developing novel synthetic methodologies that offer high regioselectivity to produce specific congeners like this compound with high purity. This could involve the use of specific catalysts or reaction conditions that direct the chlorination to the desired positions on the octane (B31449) backbone. google.com The availability of such standards is a prerequisite for accurate toxicological and environmental studies.
Advancements in High-Resolution Analytical Techniques for Trace Analysis
The analysis of short-chain chlorinated paraffins (SCCPs), including this compound, in environmental and biological matrices is notoriously difficult due to the presence of thousands of congeners. This complexity necessitates the use of advanced, high-resolution analytical techniques. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS), particularly with a time-of-flight (TOF) mass analyzer, has shown promise in the analysis of SCCPs. gcms.cz Techniques like atmospheric pressure chemical ionization (APCI) and electron capture negative ionization (ECNI) are employed to enhance the sensitivity and selectivity of detection. acs.org
Future advancements should aim to improve the separation and detection of individual congeners at trace levels. This includes the development of more selective chromatographic columns and more sensitive mass spectrometry interfaces. Novel ionization techniques that minimize fragmentation and provide clear molecular ion signals for specific congeners are also crucial. gcms.cz The goal is to move from quantifying total SCCP content to accurately measuring the concentration of individual congeners like this compound, which is essential for understanding their specific environmental fate and toxicity.
Comprehensive Elucidation of Environmental Degradation Pathways and Metabolites
Understanding the environmental persistence and degradation of this compound is critical for assessing its ecological risk. Short-chain chlorinated paraffins are known to be persistent, but they can undergo degradation through various pathways, including photodegradation and biodegradation. chemrxiv.orgguidechem.com Photochemical degradation in aquatic environments can be facilitated by reactive species like hydrated electrons and hydroxyl radicals. chemrxiv.orgresearchgate.net Biodegradation by microorganisms may involve mechanisms such as the cleavage of C-Cl bonds, followed by the breaking of C-C bonds. mdpi.com
A significant research gap exists in the detailed degradation pathways and the identification of metabolites for specific congeners. Future studies should focus on identifying the specific microorganisms and enzymes capable of degrading this compound. nih.gov Research has shown that metabolism in plants and animals can lead to various transformation products, including hydroxylated and dechlorinated metabolites. nih.govnih.gov Elucidating these pathways will require sophisticated analytical techniques to identify and quantify the transient intermediates and final degradation products. This knowledge is essential for predicting the environmental fate and potential for bioaccumulation of this compound.
Integration of Computational Chemistry with Experimental Studies for Predictive Modeling
Computational chemistry offers powerful tools to complement and guide experimental research on compounds like this compound. Quantum chemical methods can be used to predict various physicochemical properties, such as partitioning behavior, which is crucial for understanding environmental fate and bioaccumulation. nih.gov Predictive models can also help in understanding the relationship between molecular structure and toxicological endpoints.
The integration of computational modeling with experimental data is a key future research direction. For example, molecular dynamics simulations can be used to study the interaction of this compound with biological membranes, providing insights into its potential mechanisms of toxicity. nih.gov By combining computational predictions with empirical data, researchers can develop more accurate models to assess the risks associated with specific chlorinated paraffin (B1166041) congeners, even in the absence of extensive experimental data.
Understanding Fundamental Biological Interactions at the Molecular Level (Non-Clinical Focus)
While the toxicity of SCCP mixtures has been studied, there is a lack of information on the specific molecular interactions of individual congeners like this compound. Research has indicated that SCCPs can cause a range of toxic effects, including damage to the liver, kidney, and thyroid. nih.govnih.gov The underlying mechanisms are thought to involve oxidative stress, metabolic disturbances, and interactions with biomacromolecules. nih.gov
Future non-clinical research should focus on elucidating the fundamental biological interactions of this compound at the molecular level. This includes studying its potential to bind to proteins and other cellular macromolecules, which could disrupt normal cellular functions. mdpi.com Investigating the effects of this specific congener on cellular membranes is also crucial, as studies on SCCP mixtures have shown they can alter membrane integrity and permeability. nih.gov Understanding these initial molecular-level interactions is the first step in unraveling the specific toxicological profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
